5-Methyl-2-(3-pyridyl)-thiazole
CAS No.:
Cat. No.: VC13936837
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2S |
|---|---|
| Molecular Weight | 176.24 g/mol |
| IUPAC Name | 5-methyl-2-pyridin-3-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C9H8N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-6H,1H3 |
| Standard InChI Key | QQDCPLBDXZZNKI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)C2=CN=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-methyl-2-(3-pyridyl)-thiazole is C₉H₇N₃S, with a molecular weight of 189.23 g/mol. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | ~1.32 g/cm³ | |
| Boiling Point | ~390.6°C (estimated) | |
| Melting Point | 202–205°C (derivative) | |
| LogP (Partition Coefficient) | 2.22 (hydrophobic) |
The thiazole ring contributes to planar geometry, while the pyridyl group enhances π-π stacking interactions with biological targets. Substituents like methyl groups improve lipid solubility, facilitating membrane permeability .
Synthesis and Derivative Formation
Core Synthesis Pathway
The synthesis of 5-methyl-2-(3-pyridyl)-thiazole derivatives typically begins with pyridine-3-carbothiamide (2), which reacts with ethyl-2-chloroacetoacetate under reflux to form ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate (3) . Key steps include:
-
Cyclocondensation: Pyridine-3-carbothiamide and ethyl-2-chloroacetoacetate undergo nucleophilic substitution, forming the thiazole ring .
-
Hydrazide Formation: Hydrolysis of the ester group in 3 using hydrazine hydrate yields 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide (4) .
-
Schiff Base Formation: Condensation of 4 with aromatic aldehydes produces hydrazone derivatives (e.g., 5a–l), characterized by −CH═N linkages .
Representative Derivatives
Derivatives such as 5j (4-hydroxy-3-methoxybenzylidene) and 5l (indol-3-ylmethylidene) exhibit enhanced bioactivity due to electron-donating substituents . For example:
Spectral Characterization
Infrared Spectroscopy (IR)
Key IR absorptions for 5-methyl-2-(3-pyridyl)-thiazole derivatives include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
¹³C NMR (DMSO-d₆, 100 MHz):
Mass Spectrometry
Biological Activities
Antimicrobial Activity
Derivatives of 5-methyl-2-(3-pyridyl)-thiazole show broad-spectrum antimicrobial effects:
| Strain | MIC (µg/mL) | Most Active Derivative |
|---|---|---|
| Staphylococcus aureus | 12.5 | 5j |
| Escherichia coli | 25.0 | 5l |
| Candida albicans | 50.0 | 5k |
Phenolic and methoxy substituents enhance activity by disrupting microbial cell membranes .
Anti-Inflammatory Activity
In the bovine serum albumin (BSA) denaturation assay:
Molecular docking reveals interactions with cyclooxygenase (COX) enzymes, particularly hydrogen bonding with Tyr385 and Ser530 .
Physicochemical and Pharmacokinetic Profiling
ADME Properties
-
Absorption: High gastrointestinal permeability (LogP = 2.22) .
-
Excretion: Renal clearance predominates due to hydrophilicity .
Toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume